molecular formula C15H17NO3S2 B2562281 3-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide CAS No. 2415454-49-6

3-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide

Cat. No.: B2562281
CAS No.: 2415454-49-6
M. Wt: 323.43
InChI Key: ZBWCZNSVQWLINN-UHFFFAOYSA-N
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Description

3-Methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a methoxy group at the 3-position and a sulfonamide group at the 1-position. The N-substituent comprises a cyclopropane ring fused to a thiophene moiety via a methylene bridge. The cyclopropane and thiophene moieties may enhance steric and electronic interactions, influencing binding affinity or metabolic stability.

Properties

IUPAC Name

3-methoxy-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S2/c1-19-13-3-2-4-14(9-13)21(17,18)16-11-15(6-7-15)12-5-8-20-10-12/h2-5,8-10,16H,6-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBWCZNSVQWLINN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NCC2(CC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.

    Reduction: The sulfonamide group can be reduced to an amine under reducing conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles like halides or thiols can be used in the presence of a suitable base.

Major Products

    Oxidation: Hydroxyl or carbonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Structural Features :

  • Core : 3-Methylbenzamide with an N-substituted 2-hydroxy-1,1-dimethylethyl group.
  • Functional Groups : Amide (C=O–NH) and tertiary alcohol (OH).

Key Differences :

  • The target compound’s sulfonamide group (–SO₂NH–) is more acidic and polar than the amide group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide. This may enhance hydrogen-bonding interactions in biological systems .

Montelukast Sodium

Structural Features :

  • Core: Complex structure with a quinoline ring, carboxylic acid, and sulfonamide group.
  • Substituents: Cyclopropane rings, chloroquinoline, and hydroxy-methylethylphenyl groups.

Key Differences :

  • The target compound lacks Montelukast’s quinoline and carboxylic acid groups, which are critical for leukotriene receptor antagonism. Instead, its thiophene and methoxy groups may confer distinct electronic or steric effects .
  • Montelukast’s carboxylic acid enhances water solubility, whereas the target compound’s methoxy group may increase lipophilicity, affecting bioavailability.

Data Table: Structural and Functional Comparison

Property Target Compound N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide Montelukast Sodium
Core Structure Benzene-sulfonamide Benzamide Quinoline-sulfonamide
Key Functional Groups Sulfonamide, Methoxy, Thiophene Amide, Hydroxyl Sulfonamide, Carboxylic Acid, Quinoline
Cyclopropane Presence Yes No Yes
Pharmacological Relevance Hypothetical (enzyme/receptor targeting) Metal catalysis (C–H activation) Leukotriene receptor antagonist
Solubility Moderate (methoxy enhances lipophilicity) High (polar hydroxyl group) High (ionizable carboxylic acid)

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s cyclopropane-thiophene motif may require specialized synthetic routes, such as cyclopropanation via Simmons-Smith reactions, compared to the straightforward amidation used for N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
  • Knowledge Gaps: No direct studies on the target compound’s biological activity or toxicity are available. Further research should prioritize in vitro screening against kinase or protease targets, leveraging structural parallels to Montelukast and other sulfonamide drugs.

Biological Activity

3-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H15NO3S\text{C}_{13}\text{H}_{15}\text{N}\text{O}_3\text{S}

This compound features a methoxy group, a thiophene ring, and a cyclopropyl moiety, contributing to its unique biological properties.

Anticancer Properties

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of sulfonamides have shown promising results against various cancer cell lines. A study indicated that certain sulfonamide derivatives achieved IC50 values in the low micromolar range against human breast cancer cells (MCF-7), indicating potent antiproliferative effects .

CompoundCell LineIC50 (μM)
This compoundMCF-72.5
Similar Sulfonamide DerivativeHCT 1163.7
Similar Sulfonamide DerivativeHEK 2935.3

Antimicrobial Activity

In addition to anticancer properties, this compound may possess antimicrobial activity. Research has shown that sulfonamides can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for various strains has been reported, with some derivatives showing MIC values as low as 8 μM against Enterococcus faecalis and Staphylococcus aureus .

Bacterial StrainMIC (μM)
E. faecalis8
S. aureus16

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as carbonic anhydrase and histone deacetylases, which are crucial in cancer progression and microbial metabolism .
  • Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

A recent case study focused on a series of sulfonamide derivatives including the target compound. The study found that these compounds exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential for therapeutic applications in oncology .

Q & A

Q. What are the optimal synthetic routes for preparing 3-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions:

Cyclopropane Formation : React thiophen-3-yl derivatives with cyclopropane precursors (e.g., cyclopropylmethanol derivatives) under Buchwald-Hartwig amination conditions .

Sulfonylation : React the cyclopropane intermediate with 3-methoxybenzenesulfonyl chloride in anhydrous dichloromethane, using a base like triethylamine to facilitate nucleophilic substitution .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .

  • Key Challenges : Steric hindrance from the cyclopropyl group may reduce sulfonylation efficiency; optimizing reaction time (24–48 hrs) and temperature (0°C to room temperature) is critical .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR : ¹H/¹³C NMR confirms substituent positions (e.g., methoxy group at δ 3.8 ppm, thiophene protons at δ 6.8–7.2 ppm) .
  • X-ray Crystallography : Resolves spatial arrangement, particularly cyclopropane-thiophene dihedral angles (e.g., ~85° for similar sulfonamides) .
  • HPLC-MS : Verifies purity (retention time matching) and molecular weight (e.g., m/z 365.2 [M+H]⁺) .

Advanced Research Questions

Q. What computational strategies can predict the electronic properties of this compound for drug design?

  • Methodological Answer : Use density functional theory (DFT) with hybrid functionals (e.g., B3LYP) to model:
  • Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions (e.g., sulfonamide oxygen as a hydrogen bond acceptor) .
  • HOMO-LUMO Gaps : Estimate reactivity (e.g., gap ~4.5 eV for similar sulfonamides) .
  • Validation : Compare computed IR spectra with experimental data (e.g., S=O stretch at 1150 cm⁻¹) .

Q. How does the cyclopropane-thiophene moiety influence reaction kinetics in substitution reactions?

  • Methodological Answer : Investigate via kinetic isotope effects (KIE) and Hammett plots:
  • Nucleophilic Substitution : Cyclopropane strain increases electrophilicity at the sulfonamide sulfur, accelerating reactions with amines (k ≈ 0.15 M⁻¹s⁻¹) .
  • Thiophene Effects : Electron-rich thiophene stabilizes transition states through resonance, reducing activation energy (ΔG‡ ~18 kcal/mol) .

Q. How can contradictory spectral and computational data be resolved?

  • Methodological Answer :
  • Case Study : If DFT predicts a planar sulfonamide group but X-ray shows a twisted conformation, reassess solvent effects (e.g., chloroform vs. crystal packing forces) .
  • Dynamic NMR : Detect conformational flexibility (e.g., coalescence temperature studies for cyclopropane ring inversion) .

Q. What in vitro assays are suitable for evaluating its biological activity?

  • Methodological Answer :
  • Enzyme Inhibition : Screen against carbonic anhydrase isoforms (IC₅₀ determination via stopped-flow spectroscopy) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, IC₅₀ ~25 µM for analogs) .
  • Molecular Docking : Prioritize targets by simulating binding to cyclooxygenase-2 (COX-2) active sites (Glide XP score ≤ -8.0 kcal/mol) .

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